molecular formula C22H18N2O4S B2809977 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941891-45-8

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

Cat. No. B2809977
M. Wt: 406.46
InChI Key: JREYLIBHANHPPO-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . This compound also features an ethylsulfonyl group and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, a rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates has been developed for the synthesis of similar N-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, an ethylsulfonyl group, and a benzamide group. The benzoxazole ring is a fused ring system that includes a benzene ring and an oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The benzoxazole ring, for example, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring might contribute to its aromaticity and stability .

Scientific Research Applications

Antimalarial and Antiviral Activities

One study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, for their potential antimalarial activities. These compounds were evaluated for in vitro antimalarial activity and characterized by their ADMET properties, showing promising activity with IC50 values of <30µM. Notably, one compound exhibited excellent antimalarial activity with an IC50=1.2µM, highlighting the potential of these sulfonamides in antimalarial drug development. Additionally, these compounds were assessed for their binding energy against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Anticancer Activities

Research on similar sulfonamide derivatives has demonstrated potential anticancer activities. For instance, a series of substituted benzamides were synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many tested compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).

Antitubercular Activities

Another study focused on the synthesis of novel derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds, showing significant anti-tubercular activity against Mycobacterium tuberculosis. This suggests the compound's role in developing new antitubercular agents (Dighe et al., 2012).

Antimicrobial and Antifungal Actions

Further investigations into the antimicrobial and antifungal properties of sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, have identified compounds with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This showcases the compound's versatility in addressing a range of microbial threats (Sych et al., 2019).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREYLIBHANHPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

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